molecular formula C14H20N4O B4413992 4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B4413992
M. Wt: 260.33 g/mol
InChI Key: YYANIGZSZZJWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. BDP is a pyrazolone derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its selective inhibition of COX-2. By binding to the active site of this enzyme, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of the inflammatory response. This inhibition of COX-2 activity has been shown to have a range of anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, this compound has also been shown to have a range of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related conditions. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the key advantages of 4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one for use in lab experiments is its selectivity for COX-2. This selectivity allows for more precise targeting of this enzyme, which may lead to fewer side effects and greater therapeutic efficacy. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. One promising area of research involves the development of more efficient synthesis methods for this compound, which may allow for greater scalability and accessibility. Additionally, there is ongoing research into the potential therapeutic applications of this compound in a range of conditions, including cancer, neurodegenerative diseases, and cardiovascular disease. Further research is also needed to fully understand the biochemical and physiological effects of this compound, as well as its potential interactions with other compounds and drugs.

Scientific Research Applications

4-butyl-2-(4,6-dimethyl-2-pyrimidinyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been studied extensively for its potential applications in a range of scientific research areas. One of the most promising areas of research involves the use of this compound as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response, and selective inhibitors of this enzyme have been shown to have potential therapeutic applications in a range of conditions, including pain, inflammation, and cancer.

properties

IUPAC Name

4-butyl-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c1-5-6-7-12-11(4)17-18(13(12)19)14-15-9(2)8-10(3)16-14/h8,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYANIGZSZZJWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=NN(C1=O)C2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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